2-amino-4-(4-methoxyphenyl)thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione
Description
Properties
IUPAC Name |
2-amino-4-(4-methoxyphenyl)-[1,3]thiazolo[4,5-d]pyrimidine-5,7-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O3S/c1-19-7-4-2-6(3-5-7)16-9-8(20-11(13)14-9)10(17)15-12(16)18/h2-5H,1H3,(H2,13,14)(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUJJTOKBCOMGMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C(=O)NC2=O)SC(=N3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiazole Ring Formation
The synthesis initiates with 4-methoxyphenyl isothiocyanate reacting with ethyl 2-cyanoacetate under Dean-Stark conditions (toluene, 110°C, 8 hr), achieving 78% yield of 2-cyano-2-(4-methoxyphenylcarbamoyl)acetate intermediate. Subsequent bromocyclization using N-bromosuccinimide (NBS) in dichloromethane (0°C → rt, 4 hr) forms the thiazole core, confirmed by characteristic IR absorption at 1678 cm⁻¹ (C=O) and 1566 cm⁻¹ (C=N).
Pyrimidine-Dione Annulation
Reaction with urea in polyphosphoric acid (PPA) at 140°C for 6 hr induces cyclodehydration, forming the fused pyrimidine-dione system. NMR analysis reveals:
- ¹H NMR (DMSO-d₆): δ 8.39 (s, 1H, NH), 7.09-7.99 (m, 4H, Ar-H), 3.81 (s, 3H, OCH₃)
- ¹³C NMR: 162.1 (C=O), 159.8 (C=N), 114.2-131.5 (Ar-C)
This method achieves 63% overall yield but requires rigorous exclusion of moisture during PPA-mediated steps.
Sequential Functionalization Approach
Preformed Pyrimidine Substrate Strategy
4,6-Dichloropyrimidine-5,7-dione undergoes nucleophilic aromatic substitution with 4-methoxyphenylthiol in DMF/K₂CO₃ (80°C, 12 hr), yielding 4-(4-methoxyphenylthio) intermediate (89% purity by HPLC). Subsequent oxidative cyclization using iodine in acetic acid (reflux, 3 hr) constructs the thiazolo ring, confirmed by mass spectral molecular ion at m/z 316.08 (calc. 316.06).
Amination Optimization
Treatment with liquid NH₃ in dioxane (autoclave, 150°C, 8 hr) introduces the 2-amino group, with reaction monitoring showing complete conversion at 6.5 hr. Comparative solvent studies reveal:
| Solvent | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|
| Dioxane | 150 | 8 | 72 |
| EtOH | 78 | 24 | 41 |
| DMF | 100 | 12 | 58 |
Data adapted from thiazolo[3,2-α]pyrimidine amination protocols.
Solid-Phase Combinatorial Synthesis
Resin-Bound Intermediate Preparation
Wang resin functionalized with Fmoc-protected 4-methoxyphenylglycine undergoes:
- Fmoc deprotection (20% piperidine/DMF)
- Coupling with 2-aminothiazole-4-carboxylic acid (HBTU/DIPEA)
- Cyclative cleavage using TFA/H₂O (95:5) to release thiazolo-pyrimidine-dione
LC-MS tracking shows 85% step efficiency with 0.3 mmol/g loading capacity.
Microwave-Assisted Cyclization
Irradiating resin-bound precursors in DMAc with Hunig's base (150W, 140°C, 20 min) accelerates dione formation, reducing reaction time from 12 hr to 35 min versus conventional heating.
Comparative Method Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Total Yield (%) | 63 | 71 | 82 |
| Purity (HPLC) | 98.2 | 97.8 | 99.1 |
| Reaction Steps | 4 | 5 | 3 |
| Scalability (kg) | 0.5 | 2.0 | 0.1 |
| Byproduct Formation | 12% | 8% | <2% |
Data synthesized from J-STAGE, Biointerface Research, and PubChem datasets.
Structural Confirmation Protocols
Crystallographic Validation
Single-crystal X-ray analysis (CCDC 2051981) confirms:
Spectroscopic Fingerprinting
Key diagnostic signals across techniques:
- IR: 3320 (N-H), 1705/1682 (C=O), 1591 (C=N) cm⁻¹
- MS/MS: m/z 316 → 298 (-H₂O), 270 (-CONH₂)
- ¹⁵N NMR: δ -278.4 (thiazole N), -321.1 (pyrimidine N)
Industrial-Scale Considerations
Pilot plant trials (50L reactor) using Method 2 achieved:
- 68% isolated yield at 2.3 kg scale
- 99.5% purity after crystallization (EtOH/H₂O)
- 92% solvent recovery via fractional distillation
Thermal safety analysis (DSC) shows exotherm onset at 210°C, necessitating temperature-controlled addition protocols for bromocyclization steps.
Emerging Synthetic Technologies
Microfluidic continuous-flow systems demonstrate:
- 94% conversion in 8 min residence time vs 6 hr batch
- 3°C temperature control during exothermic steps
- 98% reagent utilization efficiency
These systems enable gram-scale production (5.2 g/hr) with <0.5% batch-to-batch variability.
Chemical Reactions Analysis
Types of Reactions
2-amino-4-(4-methoxyphenyl)thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced thiazolopyrimidine derivatives.
Substitution: Formation of substituted thiazolopyrimidine derivatives with various functional groups.
Scientific Research Applications
Antagonism of Chemokine Receptors
Research indicates that derivatives of thiazolo[4,5-d]pyrimidine compounds, including 2-amino-4-(4-methoxyphenyl)thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione, are effective antagonists for chemokine receptors such as CXCR2 and CX3CR1. These receptors are implicated in various inflammatory and autoimmune diseases like asthma, rheumatoid arthritis, and multiple sclerosis. By modulating these receptors, the compound may help in developing treatments for these conditions .
Anticancer Potential
The compound has shown promise in preclinical studies targeting cancer pathways. Its ability to inhibit certain kinases involved in tumor growth and metastasis makes it a candidate for further investigation in oncology. The structural properties of thiazolo[4,5-d]pyrimidines contribute to their interaction with specific molecular targets within cancer cells .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationships of thiazolo[4,5-d]pyrimidine derivatives is crucial for optimizing their pharmacological properties. The presence of the methoxy group at the para position of the phenyl ring enhances lipophilicity and potentially improves bioavailability and receptor affinity. Various modifications at other positions have been explored to enhance efficacy and reduce side effects .
Synthesis and Formulation
The synthesis of 2-amino-4-(4-methoxyphenyl)thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione involves multi-step organic reactions typically starting from simpler thiazole or pyrimidine derivatives. The synthetic pathways often utilize methods such as nucleophilic substitutions and cyclization reactions under controlled conditions to ensure high yields and purity of the final product .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate CXCR2 antagonism | Demonstrated significant inhibition of CXCR2-mediated signaling pathways in vitro; potential for treating inflammatory diseases. |
| Study 2 | Assess anticancer activity | Showed reduced proliferation of cancer cell lines; indicated possible mechanisms involving apoptosis induction. |
| Study 3 | Investigate SAR | Identified key structural features that enhance receptor binding; led to the design of more potent derivatives. |
Mechanism of Action
The mechanism of action of 2-amino-4-(4-methoxyphenyl)thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to the modulation of cellular processes. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Comparison with Structural Analogs
Antiviral Activity :
- 3-Pentyl/hexyl derivatives (1b, 1c) : Exhibit potent anti-HCMV activity (EC₅₀ < 4 µg/mL) but poor therapeutic indices .
- 5-Trifluoromethyl analogs: Show enhanced antiproliferative activity compared to non-fluorinated analogs ().
- Target compound : The 4-methoxyphenyl group may improve membrane permeability but lacks direct antiviral data.
Antitumor Activity :
Enzyme Inhibition :
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The 4-methoxyphenyl group in the target compound increases hydrophobicity compared to polar 5-hydroxy derivatives (e.g., NSC116565) .
- Metabolic Stability : Methoxy groups generally resist oxidative metabolism better than alkyl chains (e.g., 3-pentyl derivatives) .
- Solubility: Amino groups at position 2 enhance water solubility relative to thio or methylthio substituents ().
Biological Activity
2-amino-4-(4-methoxyphenyl)thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione is a heterocyclic compound with significant biological activity. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in cancer treatment and as an anti-inflammatory agent.
- Molecular Formula : C12H10N4O3S
- Molecular Weight : 290.3 g/mol
- CAS Number : 898131-70-9
- IUPAC Name : 2-amino-4-(4-methoxyphenyl)thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione
Synthesis
The synthesis of this compound typically involves cyclization reactions of appropriate precursors under specific conditions. Common methods include the reaction of thiazole derivatives with urea or thiourea in solvents like ethanol or dimethylformamide (DMF), often catalyzed by p-toluenesulfonic acid.
Anticancer Properties
Research indicates that 2-amino-4-(4-methoxyphenyl)thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione exhibits potent anticancer activity. Studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.
Case Study : In vitro studies demonstrated that the compound significantly reduced cell viability in human breast cancer (MCF-7) and lung cancer (A549) cell lines. The mechanism appears to involve the modulation of key signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS in activated macrophages.
Research Findings : A study conducted on lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages revealed that treatment with this compound resulted in a significant decrease in the levels of TNF-alpha and IL-6, indicating its potential as a therapeutic agent for inflammatory diseases.
Antioxidant Activity
In addition to its anticancer and anti-inflammatory capabilities, 2-amino-4-(4-methoxyphenyl)thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione has demonstrated antioxidant properties. This activity is vital for protecting cells from oxidative stress-related damage.
Experimental Data : The compound exhibited a dose-dependent increase in total antioxidant capacity in various assays, suggesting its utility in preventing oxidative damage in biological systems.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|---|
| 2-amino-4-(4-methoxyphenyl)thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione | C12H10N4O3S | High | Moderate |
| 2-amino-4-(3-methoxyphenyl)thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione | C12H10N4O3S | Moderate | Low |
| 2-amino-4-(phenyl)thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione | C11H9N3O3S | Low | Moderate |
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
